molecular formula C26H35BrN2O5S B8339256 Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate

Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate

Cat. No.: B8339256
M. Wt: 567.5 g/mol
InChI Key: MSHMUAUBQSFRRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate is a complex organic compound belonging to the class of benzothiadiazepines This compound is characterized by its unique structural features, including a benzothiadiazepine core, multiple substituents, and a dioxo group

Preparation Methods

The synthesis of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves several key steps. One common synthetic route starts with the reaction of 6-methoxybenzo[d]thiazol-2-amine with 2-(bromomethyl)-2-butylhexanoic acid. This reaction proceeds through a series of steps, including hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 1,1-dioxo-3,3-dibutyl-5-phenyl-7-bromo-8-ethoxycarbonylmethoxy-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets. It acts as an inhibitor of the ileal bile acid transporter (IBAT; ASBT; SLC10A2), which plays a crucial role in bile acid reabsorption. By inhibiting this transporter, the compound can modulate bile acid levels and improve conditions such as cholestatic liver and bile duct injury .

Comparison with Similar Compounds

Ethyl 2-((7-bromo-3,3-dibutyl-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetate can be compared with other benzothiadiazepine derivatives, such as:

Properties

Molecular Formula

C26H35BrN2O5S

Molecular Weight

567.5 g/mol

IUPAC Name

ethyl 2-[(7-bromo-3,3-dibutyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl)oxy]acetate

InChI

InChI=1S/C26H35BrN2O5S/c1-4-7-14-26(15-8-5-2)19-29(20-12-10-9-11-13-20)22-16-21(27)23(34-18-25(30)33-6-3)17-24(22)35(31,32)28-26/h9-13,16-17,28H,4-8,14-15,18-19H2,1-3H3

InChI Key

MSHMUAUBQSFRRH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)OCC)Br)C3=CC=CC=C3)CCCC

Origin of Product

United States

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